molecular formula C22H27NO4 B4299877 3-(4-isopropoxyphenyl)-3-[(3-phenylbutanoyl)amino]propanoic acid

3-(4-isopropoxyphenyl)-3-[(3-phenylbutanoyl)amino]propanoic acid

Cat. No. B4299877
M. Wt: 369.5 g/mol
InChI Key: AYULTRPGSKOZKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-isopropoxyphenyl)-3-[(3-phenylbutanoyl)amino]propanoic acid, also known as IPPB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound is a derivative of ibuprofen and belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs).

Scientific Research Applications

3-(4-isopropoxyphenyl)-3-[(3-phenylbutanoyl)amino]propanoic acid has been widely studied for its potential therapeutic applications, including its anti-inflammatory, analgesic, and anti-cancer properties. The compound has been shown to inhibit the activity of cyclooxygenase (COX), which is responsible for the production of prostaglandins that cause inflammation and pain. 3-(4-isopropoxyphenyl)-3-[(3-phenylbutanoyl)amino]propanoic acid has also been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer treatment.

Mechanism of Action

The mechanism of action of 3-(4-isopropoxyphenyl)-3-[(3-phenylbutanoyl)amino]propanoic acid involves the inhibition of COX, which leads to a decrease in the production of prostaglandins. Prostaglandins are responsible for mediating pain and inflammation, and by inhibiting their production, 3-(4-isopropoxyphenyl)-3-[(3-phenylbutanoyl)amino]propanoic acid can reduce these symptoms. Additionally, 3-(4-isopropoxyphenyl)-3-[(3-phenylbutanoyl)amino]propanoic acid has been shown to induce apoptosis in cancer cells through the activation of caspases, which are enzymes that play a crucial role in programmed cell death.
Biochemical and Physiological Effects:
3-(4-isopropoxyphenyl)-3-[(3-phenylbutanoyl)amino]propanoic acid has been shown to have a range of biochemical and physiological effects. The compound has been shown to reduce inflammation and pain in animal models, making it a potential treatment for conditions such as arthritis and other inflammatory diseases. Additionally, 3-(4-isopropoxyphenyl)-3-[(3-phenylbutanoyl)amino]propanoic acid has been shown to induce apoptosis in cancer cells, suggesting that it may have anti-cancer properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(4-isopropoxyphenyl)-3-[(3-phenylbutanoyl)amino]propanoic acid in lab experiments is its high yield and purity. The compound can be synthesized in large quantities and has a relatively simple synthesis method. Additionally, 3-(4-isopropoxyphenyl)-3-[(3-phenylbutanoyl)amino]propanoic acid has been extensively studied, and its mechanism of action is well understood. However, one of the limitations of using 3-(4-isopropoxyphenyl)-3-[(3-phenylbutanoyl)amino]propanoic acid in lab experiments is its potential toxicity. The compound has been shown to have toxic effects on liver and kidney function in some animal models, and further studies are needed to determine its safety in humans.

Future Directions

There are several future directions for research on 3-(4-isopropoxyphenyl)-3-[(3-phenylbutanoyl)amino]propanoic acid. One area of research is the development of new derivatives of 3-(4-isopropoxyphenyl)-3-[(3-phenylbutanoyl)amino]propanoic acid with improved therapeutic properties. Additionally, further studies are needed to determine the safety and efficacy of 3-(4-isopropoxyphenyl)-3-[(3-phenylbutanoyl)amino]propanoic acid in humans, particularly in the treatment of cancer and inflammatory diseases. Finally, research is needed to determine the optimal dosage and administration of 3-(4-isopropoxyphenyl)-3-[(3-phenylbutanoyl)amino]propanoic acid for various conditions.

properties

IUPAC Name

3-(3-phenylbutanoylamino)-3-(4-propan-2-yloxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO4/c1-15(2)27-19-11-9-18(10-12-19)20(14-22(25)26)23-21(24)13-16(3)17-7-5-4-6-8-17/h4-12,15-16,20H,13-14H2,1-3H3,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYULTRPGSKOZKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(CC(=O)O)NC(=O)CC(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-Phenylbutanoyl)amino]-3-[4-(propan-2-yloxy)phenyl]propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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